molecular formula C9H13ClO3Si B14144747 1-Chloro-3-(trimethoxysilyl)benzene CAS No. 53883-60-6

1-Chloro-3-(trimethoxysilyl)benzene

Cat. No.: B14144747
CAS No.: 53883-60-6
M. Wt: 232.73 g/mol
InChI Key: NBMRBPRZMHCUOR-UHFFFAOYSA-N
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Description

1-Chloro-3-(trimethoxysilyl)benzene is an organosilicon compound that features a benzene ring substituted with a chlorine atom and a trimethoxysilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(trimethoxysilyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenylmagnesium bromide with trimethoxysilane. This reaction typically occurs under anhydrous conditions and requires a catalyst such as a transition metal complex to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(trimethoxysilyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanols and methanol.

    Condensation Reactions: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are essential in the formation of polymeric materials.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to facilitate the substitution of the chlorine atom.

    Hydrolysis and Condensation: Acidic or basic conditions can be employed to promote the hydrolysis and subsequent condensation of the trimethoxysilyl group.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.

    Siloxane Polymers: Through hydrolysis and condensation, siloxane polymers with unique properties can be synthesized.

Scientific Research Applications

1-Chloro-3-(trimethoxysilyl)benzene has a wide range of applications in scientific research, including:

    Materials Science: It is used as a precursor for the synthesis of siloxane-based materials, which have applications in coatings, adhesives, and sealants.

    Surface Modification: The compound is employed in the functionalization of surfaces to enhance properties such as hydrophobicity and adhesion.

    Catalysis: It serves as a ligand in the preparation of catalysts for various organic transformations.

    Biomedical Research: The compound is investigated for its potential use in drug delivery systems and biomedical implants due to its biocompatibility and ability to form stable coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(trimethoxysilyl)benzene primarily involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanol groups, which can further condense to form siloxane bonds. These reactions are crucial in the formation of polymeric materials and surface coatings. The molecular targets and pathways involved include the interaction of the silanol groups with various substrates, leading to the formation of stable and durable bonds.

Comparison with Similar Compounds

  • 1-Chloro-4-(trimethoxysilyl)benzene
  • 1-Chloro-2-(trimethoxysilyl)benzene
  • 1-Chloro-3-(triethoxysilyl)benzene

Comparison: 1-Chloro-3-(trimethoxysilyl)benzene is unique due to the position of the trimethoxysilyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 1-Chloro-4-(trimethoxysilyl)benzene, the ortho, meta, and para positions of the substituents can lead to different steric and electronic effects, affecting the compound’s overall properties and applications.

Properties

CAS No.

53883-60-6

Molecular Formula

C9H13ClO3Si

Molecular Weight

232.73 g/mol

IUPAC Name

(3-chlorophenyl)-trimethoxysilane

InChI

InChI=1S/C9H13ClO3Si/c1-11-14(12-2,13-3)9-6-4-5-8(10)7-9/h4-7H,1-3H3

InChI Key

NBMRBPRZMHCUOR-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1=CC(=CC=C1)Cl)(OC)OC

Origin of Product

United States

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